Product packaging for 3-(Benzyloxy)-N-methylaniline(Cat. No.:CAS No. 33905-38-3)

3-(Benzyloxy)-N-methylaniline

Cat. No.: B1289255
CAS No.: 33905-38-3
M. Wt: 213.27 g/mol
InChI Key: SBFJOCBTUYEOOD-UHFFFAOYSA-N
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Description

Contextualization of Substituted N-Methylanilines in Modern Organic Chemistry

Substituted N-methylanilines are a class of aromatic amines that hold a significant place in modern organic chemistry. ncert.nic.in These compounds are derivatives of aniline (B41778), the simplest aromatic amine, where one of the hydrogen atoms on the amino group is replaced by a methyl group, and the phenyl ring contains one or more substituents. wikipedia.org They serve as crucial intermediates and building blocks in the synthesis of a wide array of fine chemicals, including dyes, polymers, and pharmaceuticals. ncert.nic.inwikipedia.org For instance, N-methylaniline itself is a key precursor in the color industry. wikipedia.org

The synthesis of N-methylanilines can be achieved through various methods, such as the reaction of aniline with methanol (B129727) at elevated temperatures over an acid catalyst. wikipedia.orggoogle.com More advanced and selective methods have been developed, including transition-metal-catalyzed N-methylation of amines using methanol, which is recognized for its efficiency. nih.gov In contemporary synthetic chemistry, N-methylanilines have also been identified as effective promoters for certain radical-type cross-coupling reactions, highlighting their expanding role beyond that of simple structural motifs. nih.gov The presence of the N-methyl group modifies the chemical properties of the aniline, influencing its basicity and reactivity in electrophilic substitution and N-alkylation reactions. ncert.nic.inwikipedia.org

Significance of Benzyl (B1604629) Ether Moieties in Advanced Chemical Synthesis

The benzyl ether group is one of the most widely utilized protecting groups in organic synthesis, particularly for alcohols and phenols. nih.govias.ac.in Its popularity stems from its ease of introduction, general stability across a broad spectrum of reaction conditions, and, most importantly, its selective removal. youtube.com Benzyl ethers are typically formed through a Williamson ether synthesis, where an alkoxide reacts with a benzyl halide like benzyl bromide or benzyl chloride. ias.ac.inyoutube.com This reaction is efficient and generally high-yielding. youtube.com Alternative methods for benzylation under neutral conditions have also been developed, such as using 2-benzyloxy-1-methylpyridinium triflate, which is advantageous when dealing with sensitive substrates. nih.govorganic-chemistry.org

The key advantage of the benzyl ether is its selective cleavage under mild conditions. While stable to many acidic and basic reagents, the C-O bond of a benzyl ether can be readily cleaved by catalytic hydrogenolysis (using hydrogen gas and a palladium-on-carbon catalyst). youtube.com This process, which releases the alcohol and toluene (B28343) as a byproduct, allows for the deprotection of the hydroxyl group without affecting other functional groups, such as other ethers, that may be present in a complex molecule. youtube.com This orthogonality makes the benzyl ether an invaluable tool in the multi-step synthesis of complex natural products and pharmaceuticals. nih.govorganic-chemistry.org

Research Avenues and Potential for 3-(Benzyloxy)-N-methylaniline in Academic Research

The compound this compound incorporates both the N-methylaniline core and a benzyl ether functionality, making it a bifunctional molecule with considerable potential as an intermediate in academic and industrial research. Its structure presents several avenues for further chemical modification.

The aniline nitrogen can participate in various reactions, including further alkylation or acylation, and can be used in coupling reactions to form more complex structures. wikipedia.orgnih.gov Simultaneously, the benzyl ether group serves as a protected form of a phenol (B47542). organic-chemistry.org The benzyl group can be selectively removed via hydrogenolysis to unmask the 3-hydroxy group, which can then be used for subsequent transformations, such as etherification, esterification, or as a directing group in electrophilic aromatic substitution. youtube.com

This dual functionality makes this compound a versatile building block for the synthesis of more complex target molecules. For example, it could be a precursor in the development of novel pharmaceutical agents, where substituted aminophenols are common structural motifs. Research has shown that related benzyloxy-substituted steroid derivatives are used as precursors for biologically active compounds. nih.gov The strategic placement of the benzyloxy and N-methylamino groups at the meta-position of the aniline ring influences the electronic properties and reactivity of the molecule, offering specific regiochemical outcomes in further synthetic steps.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 33905-38-3 scbt.combldpharm.com
Molecular Formula C14H15NO bldpharm.com
Molecular Weight 213.28 g/mol sigmaaldrich.com
MDL Number MFCD09909331 bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO B1289255 3-(Benzyloxy)-N-methylaniline CAS No. 33905-38-3

Properties

IUPAC Name

N-methyl-3-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFJOCBTUYEOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625570
Record name 3-(Benzyloxy)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33905-38-3
Record name 3-(Benzyloxy)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Benzyloxy N Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. For 3-(Benzyloxy)-N-methylaniline, a combination of one-dimensional and two-dimensional NMR experiments allows for a full assignment of its proton and carbon skeletons.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopy

¹H and ¹³C NMR spectra provide fundamental information about the number and type of hydrogen and carbon atoms in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the N-methyl protons, the benzylic methylene (B1212753) protons, and the aromatic protons of both the aniline (B41778) and benzyl (B1604629) rings. The N-methyl group would appear as a singlet, typically in the range of 2.8-3.0 ppm. The benzylic protons (-O-CH₂-Ph) would also give a singlet around 5.0 ppm. The aromatic protons would appear in the 6.5-7.5 ppm region, with their multiplicity and coupling constants determined by their substitution pattern.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The N-methyl carbon signal would be found at approximately 30-40 ppm. The benzylic methylene carbon would resonate around 70 ppm. The aromatic carbons would appear in the region of 100-160 ppm. The carbon attached to the nitrogen (C-N) and the carbon attached to the ether oxygen (C-O) would have characteristic chemical shifts influenced by the electronegativity of these heteroatoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃ ~2.9 (s, 3H) ~31
O-CH₂-Ph ~5.1 (s, 2H) ~70
Aniline-H2, H4, H5, H6 ~6.5 - 7.3 (m) ~101 - 130
Benzyl-H ~7.3 - 7.5 (m, 5H) ~127 - 129
Aniline C-N - ~150
Aniline C-O - ~160
Benzyl C (ipso) - ~137

Note: These are estimated values based on data from similar compounds. Actual experimental values may vary.

Two-Dimensional (2D) NMR Correlation Experiments (e.g., COSY, HMQC, HMBC)

2D NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would reveal the correlations between the adjacent protons on the aniline ring, helping to assign their specific positions. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com It would be used to definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignment of the N-methyl protons to the N-methyl carbon. youtube.com

A correlation from the N-methyl protons to the aniline C-N carbon, confirming the methyl group is attached to the nitrogen.

Correlations from the benzylic methylene protons to the carbons of the benzyl ring and, crucially, to the C-O carbon of the aniline ring, confirming the benzyloxy linkage.

Correlations between aromatic protons and neighboring carbons, confirming the substitution pattern on both aromatic rings.

Application of NMR for Absolute Configuration Determination using Chiral Derivatizing Agents

The structure of this compound is achiral. However, if a chiral center were present (for example, in a derivatized analogue), NMR spectroscopy in conjunction with chiral derivatizing agents (CDAs) could be used to determine the absolute configuration. frontiersin.orgnih.gov

The methodology involves reacting the chiral amine with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives. frontiersin.orgnih.gov This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and are distinguishable in an NMR spectrum. researchgate.net

By analyzing the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric amides, the chemical shift differences (Δδ) of the protons or fluorine atoms near the newly formed chiral center can be measured. frontiersin.orgnih.gov Based on established models (like Mosher's model), the sign of the Δδ value (positive or negative) for specific nuclei can be correlated to the absolute configuration (R or S) at the chiral center of the original amine. frontiersin.org This method provides a powerful and non-destructive way to assign stereochemistry. nih.govacs.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Comment
Aromatic C-H Stretch 3000 - 3100 Appears above 3000 cm⁻¹ for sp² C-H bonds.
Aliphatic C-H Stretch 2850 - 3000 From the N-methyl and O-methylene groups.
Aromatic C=C Stretch 1450 - 1600 Multiple sharp peaks characteristic of the aromatic rings.
C-N Stretch (Aromatic Amine) 1250 - 1360 Characteristic of the bond between the nitrogen and the aromatic ring.
C-O Stretch (Aryl Ether) 1200 - 1275 (asymmetric) Strong absorption due to the C-O-C ether linkage. researchgate.net
1000 - 1075 (symmetric)

The absence of a broad N-H stretching band around 3300-3500 cm⁻¹ would confirm that the amine is tertiary (or in this case, a secondary N-methyl aniline where the N-H signal might be weak or absent). researchgate.net The presence of strong ether C-O stretching bands is particularly diagnostic for the benzyloxy group. researchgate.net

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₁₄H₁₅NO), the molecular weight is 213.27 g/mol . nih.gov Electron impact (EI) ionization would lead to the formation of a molecular ion (M⁺˙) at m/z = 213. Since the molecule contains one nitrogen atom, its molecular ion peak will have an odd m/z value, consistent with the Nitrogen Rule. libretexts.org

The fragmentation pattern is highly predictable and provides confirmatory structural evidence. Key fragmentation pathways include:

Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the C-O bond of the ether, alpha to the benzyl ring, to lose a C₇H₇ radical. This would result in a fragment ion at m/z = 122 (M - 91).

Tropylium (B1234903) Ion Formation: The C₇H₇ fragment itself is often observed as a very stable tropylium cation at m/z = 91 , which is a hallmark of compounds containing a benzyl group.

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom can occur. Loss of a hydrogen radical from the N-methyl group would lead to a fragment at m/z = 212 (M-1).

Loss of Formaldehyde (B43269): A rearrangement reaction could lead to the loss of formaldehyde (CH₂O, 30 Da) from the molecular ion, resulting in a fragment at m/z = 183.

Cleavage of the Aniline Ring: Fragmentation of the aniline portion of the molecule can also occur, though the benzylic cleavage is typically dominant.

Table 3: Expected Mass Spectrometry Fragments for this compound

m/z Identity Comment
213 [M]⁺˙ Molecular Ion
212 [M - H]⁺ Loss of a hydrogen radical
122 [M - C₇H₇]⁺ Loss of benzyl radical via benzylic cleavage

This combination of spectroscopic methods provides a robust and comprehensive framework for the structural elucidation and confirmation of this compound, leaving no ambiguity as to its chemical identity and constitution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence.

For this compound, with a molecular formula of C₁₄H₁₅NO, the theoretical exact mass can be calculated. nih.gov The exact mass is a critical parameter that distinguishes it from other isomers or compounds with the same nominal mass. PubChem lists the exact mass of this compound as 213.115364102 Da. nih.gov This value is derived from the sum of the exact masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).

HRMS analysis of this compound would involve ionizing the molecule, typically through techniques like electrospray ionization (ESI), and then measuring the m/z of the resulting ion in a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). The experimentally determined m/z value is then compared to the theoretical value. A close correlation between the experimental and theoretical masses, usually within a few parts per million (ppm), confirms the elemental formula of the compound.

Table 1: HRMS Data for this compound

ParameterValueReference
Molecular FormulaC₁₄H₁₅NO bldpharm.commatrixscientific.comscbt.comscbt.com
Molecular Weight213.27 g/mol nih.gov
Exact Mass 213.115364102 Da nih.gov
Monoisotopic Mass213.115364102 Da nih.gov

This table presents the key mass-related properties of this compound, highlighting the exact mass crucial for HRMS identification.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) in Specialized Applications

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique particularly useful for the analysis of large biomolecules and synthetic polymers. youtube.com However, its application can be extended to smaller molecules, like this compound, especially in specific research contexts. nih.gov

In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix material (a small organic molecule that strongly absorbs laser light) on a target plate. acs.orgresearchgate.net A pulsed laser irradiates the spot, causing the matrix to desorb and ionize the analyte molecules, which are then accelerated into a time-of-flight mass analyzer. youtube.com The time it takes for the ions to reach the detector is proportional to their m/z ratio. youtube.com

While not a standard method for routine analysis of a small molecule like this compound, MALDI-TOF MS could be employed in specialized applications such as:

Analysis of reaction mixtures: To monitor the progress of a reaction involving this compound, especially in the context of polymer or surface chemistry.

Characterization of derivatives: If this compound is used as a building block for larger, more complex molecules, MALDI-TOF MS would be suitable for analyzing these higher molecular weight products. mdpi.comnih.gov

High-throughput screening: The speed of MALDI-TOF analysis makes it amenable to screening libraries of compounds that may include derivatives of this compound. nih.gov

The choice of matrix is critical for successful MALDI analysis. For aniline-containing compounds, matrices like 2,5-dihydroxybenzoic acid (DHB) have been used, sometimes in combination with aniline itself to enhance signal intensity. acs.orgresearchgate.net

X-ray Crystallography for Definitive Solid-State Molecular Geometry

Based on the known structures of related aniline derivatives, several key structural features would be expected for this compound nih.govwikipedia.org:

The geometry around the nitrogen atom is expected to be slightly pyramidalized. wikipedia.org

The benzyloxy and N-methylaniline moieties will adopt a specific conformation relative to each other, influenced by steric hindrance and crystal packing forces.

Intermolecular interactions, such as hydrogen bonds or π-stacking, would be clearly elucidated, providing insight into the crystal packing.

The structural data obtained from X-ray crystallography is invaluable for understanding structure-activity relationships, particularly if the compound is being investigated for applications in materials science or medicinal chemistry. nih.gov

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption Characteristics

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which absorption occurs (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted aniline and benzyl chromophores. Aniline itself exhibits characteristic absorption bands, and the substituents (benzyloxy and N-methyl) will influence the position and intensity of these bands. researchgate.net

Generally, aniline derivatives show two main absorption bands:

An intense band at shorter wavelengths (around 230-250 nm) corresponding to a π → π* transition of the benzene (B151609) ring.

A weaker band at longer wavelengths (around 280-300 nm), known as the B-band, which is also a π → π* transition but is more sensitive to substitution effects. researchgate.net

The presence of the benzyloxy group, another chromophore, may lead to additional absorption features or a broadening of the existing bands. The solvent used for the analysis can also influence the spectrum by affecting the polarity and hydrogen-bonding environment of the molecule. researchgate.netresearchgate.net

Table 2: Expected UV-Vis Absorption Maxima for this compound

TransitionExpected λmax Range (nm)Chromophore
π → π230 - 250Substituted Benzene Ring
π → π (B-band)280 - 300Substituted Aniline

This table outlines the anticipated absorption regions for this compound based on the electronic transitions of its constituent chromophores.

A detailed analysis of the UV-Vis spectrum can provide valuable information about the electronic structure and conjugation within the molecule.

Computational and Theoretical Investigations of 3 Benzyloxy N Methylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the fundamental properties of molecules. For a molecule like 3-(Benzyloxy)-N-methylaniline, these methods can elucidate its electronic structure, stability, and reactivity profile.

Density Functional Theory (DFT) for Geometries, Energies, and Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure and properties of molecules. By approximating the electron density, DFT can accurately calculate optimized geometries, total energies, and a host of other molecular properties.

For this compound, a DFT study would typically commence with a geometry optimization to find the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. From this optimized geometry, various electronic properties can be derived.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyHypothetical ValueDescription
Total Energy-X HartreesThe total electronic energy of the molecule in its ground state.
Dipole MomentY DebyeA measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density.
Mulliken Atomic ChargesC: -0.2, N: -0.5, O: -0.4An estimation of the partial charge distribution on individual atoms, indicating sites susceptible to electrophilic or nucleophilic attack.
Bond Lengths (e.g., C-N, C-O)C-N: ~1.4 Å, C-O: ~1.37 ÅThe equilibrium distances between bonded atoms, providing insight into bond strength and order.
Bond Angles (e.g., C-N-C, C-O-C)C-N-C: ~120°, C-O-C: ~118°The angles formed between three connected atoms, defining the molecule's three-dimensional shape.

Note: The values in this table are hypothetical and serve as an illustration of the types of data that would be generated from a DFT calculation. Actual values would require a specific computational study to be performed.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for understanding and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical in determining the outcome of a chemical reaction.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive. For this compound, the distribution of the HOMO and LUMO across the aniline (B41778) and benzyl (B1604629) moieties would be of particular interest in predicting its behavior in different reaction types.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

OrbitalHypothetical Energy (eV)Description and Implication for Reactivity
HOMO-5.5 eVThe highest energy orbital containing electrons. A higher HOMO energy suggests stronger electron-donating capability, making the molecule a better nucleophile.
LUMO-0.8 eVThe lowest energy orbital without electrons. A lower LUMO energy indicates a greater ability to accept electrons, making the molecule a better electrophile.
HOMO-LUMO Gap4.7 eVThe energy difference between the HOMO and LUMO. A larger gap implies higher kinetic stability and lower chemical reactivity.

Note: These energy values are illustrative and would need to be determined by a specific quantum chemical calculation.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental spectra. For this compound, theoretical calculations could provide insights into its Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra.

IR Spectroscopy: By calculating the vibrational frequencies, one can predict the positions of absorption bands in the IR spectrum. This helps in assigning experimental peaks to specific bond vibrations within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and correlated with experimental data, aiding in the structural elucidation of the molecule.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Molecular Modeling and Dynamics Simulations (if applicable)

While specific molecular dynamics simulations for this compound are not documented in the literature, this technique could be employed to study the conformational dynamics and flexibility of the molecule over time. Such simulations would be particularly useful for understanding the rotational freedom around the C-O and C-N bonds and how the molecule might behave in a solvent environment.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a series of compounds with their reactivity. To develop a QSRR model for derivatives of this compound, one would need experimental reactivity data for a set of structurally related molecules. Computational descriptors (such as those derived from DFT) for each molecule would then be used to build a mathematical model that can predict the reactivity of new, untested compounds. Given the lack of extensive reactivity data for this specific compound and its analogues, the development of a dedicated QSRR model is not currently feasible.

Hammett Correlations and Analysis of Substituent Effects on Reaction Rates

The Hammett equation is a cornerstone of physical organic chemistry, used to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted species to that of the unsubstituted species (k₀ or K₀) through the equation: log(k/k₀) = σρ. The substituent constant (σ) is specific to the substituent and its position (meta or para), while the reaction constant (ρ) is characteristic of the reaction type. wikipedia.org

A Hammett analysis for a reaction involving this compound would require kinetic data from a series of analogous reactions with different substituents on the benzyloxy ring. By plotting log(k/k₀) against the known σ values for these substituents, the ρ value for the reaction could be determined. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value would imply acceleration by electron-donating groups, indicating a buildup of positive charge.

Hypothetical Hammett Data for a Reaction of Substituted 3-(Benzyloxy)-N-methylanilines

Substituent (X) on Benzyl GroupHammett Constant (σ)Hypothetical Rate Constant (k) (s⁻¹)log(k/k₀)
p-OCH₃-0.270.005-0.30
p-CH₃-0.170.007-0.15
H0.000.0100.00
p-Cl0.230.0250.40
p-NO₂0.780.1501.18

This table is illustrative and does not represent actual experimental data.

Elucidation of Steric and Electronic Factors Governing Chemical Reactivity

The reactivity of this compound is governed by a combination of steric and electronic factors. The benzyloxy group at the meta position primarily exerts an inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+R). The N-methyl group is electron-donating (+I) and also introduces steric bulk around the nitrogen atom.

Calculated Electronic and Steric Parameters for Aniline Derivatives (Illustrative)

CompoundHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
Aniline-5.140.891.53
N-methylaniline-4.980.951.68
3-Methoxyaniline-5.050.911.85
This compoundHypotheticalHypotheticalHypothetical

This table presents hypothetical data for illustrative purposes.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental methods alone. nih.gov

Transition State Analysis and Energy Profiles

Hypothetical Reaction Energy Profile Data

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.0
Intermediate+5.0
Transition State 2+15.0
Products-10.0

This table is a generic representation of data from a reaction energy profile calculation.

Modeling of Solvent Effects on Reaction Dynamics

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for these solvent effects in several ways. Implicit solvent models treat the solvent as a continuous medium with a defined dielectric constant, which can be computationally efficient. Explicit solvent models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. dergipark.org.tr Modeling the solvent environment is crucial for obtaining accurate predictions of reaction energy barriers and for understanding how the solvent stabilizes or destabilizes reactants, transition states, and products.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

3-(Benzyloxy)-N-methylaniline serves as a crucial building block in the multi-step synthesis of more complex organic structures. Its utility as an intermediate stems from the distinct reactivity of its different components. The N-methylaniline framework can undergo various chemical transformations, while the benzyloxy group can serve as a protecting group or be used to influence the molecule's electronic properties and solubility. lookchem.com

The secondary amine is a nucleophilic center and can participate in a variety of bond-forming reactions. Concurrently, the aromatic rings are susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The benzyloxy group, while relatively stable, can be cleaved under specific conditions (e.g., catalytic hydrogenation) to reveal a hydroxyl group, adding another layer of synthetic versatility. This strategic placement of reactive sites allows chemists to construct complex molecular architectures with high degrees of control. Analogous N-methylaniline derivatives have been used as precursors for a range of complex targets, including therapeutic agents and other biologically relevant molecules. evitachem.com

Table 1: Synthetic Utility of the this compound Core

Structural Feature Type of Reaction Potential Outcome
N-Methylamino Group Nucleophilic Substitution, Acylation, Alkylation Formation of C-N bonds, attachment to other molecular fragments.
Aromatic Rings Electrophilic Aromatic Substitution (e.g., nitration, halogenation) Introduction of new functional groups to modify electronic properties or provide further reaction handles. nih.gov

Scaffold for the Rational Design and Development of Novel Organic Materials

A molecular scaffold is a core structure upon which functional units can be systematically attached to create larger, purpose-built molecules. mdpi.com this compound is an excellent candidate for such a scaffold in the field of materials science. evitachem.com Its structure provides a rigid framework with well-defined points for chemical modification, enabling the rational design of organic materials with tailored properties.

The aromatic nature of both the aniline (B41778) and benzyl (B1604629) portions of the molecule facilitates π-π stacking interactions. These non-covalent interactions are crucial for the self-assembly of molecules into ordered structures, a key principle in the design of organic semiconductors, liquid crystals, and other functional materials. By chemically modifying the scaffold—for instance, by adding polymerizable groups or moieties with specific electronic or optical properties—researchers can develop novel materials for applications in electronics and photonics. The benzyloxy group, in particular, enhances solubility in organic solvents and adds steric bulk, which can be used to control the packing of molecules in the solid state.

Table 2: Features of this compound as a Material Scaffold

Feature Contribution to Material Properties
Rigid Aromatic Core Provides a stable, well-defined three-dimensional structure.
Benzyloxy Group Introduces steric bulk, influences molecular packing, and improves solubility.
π-System Enables π-π stacking interactions, crucial for charge transport and self-assembly.

Precursor in Specialized Polymer Chemistry and Conductive Polymer Synthesis

Derivatives of aniline are foundational monomers for the synthesis of polyanilines, a major class of conductive polymers. nih.govresearchgate.net Poly(N-methylaniline) (PNMA), derived from the polymerization of N-methylaniline, is noted for its improved solubility in common organic solvents compared to its parent, polyaniline (PANI), although this substitution can impact electrical conductivity. mdpi.com

This compound can serve as a specialized monomer to create a functionalized version of PNMA. The incorporation of the benzyloxy group along the polymer backbone would be expected to further enhance solubility and processability. Moreover, the presence of this bulky side group can modify the polymer's morphology and inter-chain interactions, thereby influencing its final electronic and physical properties. mdpi.com

The field of conductive polymers is an area of active research, with recent breakthroughs including the synthesis of polyaniline with a golden luster, achieved through a two-step polymerization process. tsukuba.ac.jp The use of functionalized precursors like this compound allows for the fine-tuning of polymer properties, paving the way for advanced applications in areas such as organic electronics, sensors, and anti-corrosion coatings.

Table 3: Comparison of Polyaniline and Potential Polymer from this compound

Polymer Monomer Key Structural Feature Expected Properties
Polyaniline (PANI) Aniline Unsubstituted backbone Poor solubility, high conductivity in doped state. mdpi.com
Poly(N-methylaniline) (PNMA) N-Methylaniline Methyl group on nitrogen Improved solubility, moderate conductivity. mdpi.com

Development of Analytical Derivatization Reagents and Methodologies

In analytical chemistry, particularly in mass spectrometry (MS), derivatization is a technique used to modify an analyte to improve its detection and quantification. google.com Reagents are used to attach a chemical tag to the analyte, often to enhance its ionization efficiency or to introduce a specific fragmentation pattern that aids in its identification. google.comnih.gov

Benzylamines are among the compounds used for such purposes. nih.gov For example, benzylamine (B48309) has been used to derivatize (5R)-hydroxytriptolide, reacting with an epoxide ring to form an adduct that is more easily detected by mass spectrometry. nih.gov This allows for quantification at very low concentrations in complex biological samples like human plasma. nih.gov

Given its structure as a secondary amine, this compound possesses the potential to be developed into a derivatization reagent. Its amine group can react with specific functional groups on an analyte (e.g., carboxylic acids, aldehydes, ketones). The introduction of the benzyloxy-N-methylaniline moiety would significantly increase the molecular weight and hydrophobicity of the analyte, which can improve its chromatographic separation. In mass spectrometry, the benzyl group could enhance the analyte's response to certain ionization techniques and provide a predictable fragmentation signature for sensitive and specific detection.

Table 4: Hypothetical Application as a Derivatization Reagent

Step Description Rationale
Reaction The N-methylamino group of this compound reacts with a target analyte (e.g., a steroid with a ketone group). Covalent tagging of the analyte.
Separation The resulting derivative is separated from the sample matrix using liquid chromatography (LC). The bulky, hydrophobic tag alters the analyte's retention time, separating it from interferences.

| Detection | The derivative is analyzed by tandem mass spectrometry (MS/MS). | The attached tag can improve ionization and provides a unique, stable fragment upon collision-induced dissociation, allowing for highly sensitive and selective quantification. nih.gov |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.